molecular formula C44H55NO16 B161792 N6-Ethenoadenine CAS No. 138777-25-0

N6-Ethenoadenine

Cat. No. B161792
M. Wt: 853.9 g/mol
InChI Key: SLIWIQKBDGZFQR-PIVCGYGYSA-N
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Description

1,N6-Ethenoadenine (also known as epsilonA) is a tricyclic derivative of adenine. An ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, adding another five-membered ring . This modification can occur as a mutation of DNA, and when it does, it’s referred to as an etheno (ε) DNA adduct .


Synthesis Analysis

1,N6-Ethenoadenine can be formed through the reaction of adenine with chloroacetaldehyde and 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) . Another method of production is via the cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction in a THF/MeCN solvent or by reacting with SOCl2 .


Molecular Structure Analysis

The molecular structure of 1,N6-Ethenoadenine has been studied using X-ray diffraction . The structure reveals a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring .


Chemical Reactions Analysis

1,N6-Ethenoadenine is generated by the reaction of adenine with vinyl chloride or lipid peroxidation products . The reaction leads to the formation of a DNA adduct, which can cause mutations .


Physical And Chemical Properties Analysis

1,N6-Ethenoadenine has a chemical formula of C7H7N5 and a molar mass of 159.15 g/mol . It is a tricyclic derivative of adenine .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Cancer Research
  • Summary of the Application: The role of oxidative stress and lipid peroxidation (LPO) in the pathogenesis of lung cancer was assessed by measuring the levels of εA and 3, N4 -ethenocytosine (εC) in the DNA .
  • Methods of Application: The levels of εA and εC in the DNA were measured by immunoaffinity/ 32 P postlabeling . The capacity for εA and εC repair was also measured in normal and tumor lung tissues, as well as in blood leukocytes of lung cancer patients .

Application in DNA Repair Research

  • Scientific Field: DNA Repair Research
  • Summary of the Application: The repair aspect of εA by the 2-oxoglutarate/Fe (II)-dependent AlkB family enzymes was considered .
  • Methods of Application: εA repair across 16 possible sequence contexts (5′/3′ flanking base to εA varied as G/A/T/C) was investigated .
  • Results or Outcomes: The results revealed that repair efficiency is altered according to sequence, enzyme, and strand context (ss- versus ds-DNA) .

Future Directions

Research on 1,N6-Ethenoadenine is ongoing, with studies investigating its formation, replication, repair, and role in cancerous tissues and inflammatory diseases . Future research may focus on understanding the mutational spectra of 1,N6-Ethenoadenine and other pathways of repair .

properties

IUPAC Name

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIWIQKBDGZFQR-PIVCGYGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595372
Record name N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Ethenoadenine

CAS RN

138777-25-0
Record name N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
B Singer, A Antoccia, AK Basu… - Proceedings of the …, 1992 - National Acad Sciences
… a single site-specifically placed 1,N6-ethenoadenine. It was further demonstrated that this protein was a glycosylase and released 1,N6-ethenoadenine. We now find that this enzyme …
Number of citations: 116 www.pnas.org
BA Gruber, NJ Leonard - Proceedings of the National …, 1975 - National Acad Sciences
For nicotinamide 1,N6-ethenoadenine dinucleotide (epsilonNAD+), the fluorescent analog of NAD+, in neutral aqueous solution the quantum yield has been determined to be 0.028 …
Number of citations: 56 www.pnas.org
CY Lee, J Everse - Archives of Biochemistry and Biophysics, 1973 - Elsevier
Several fluorescent 1,N 6 -ethenoadenine derivatives were synthesized, including ϵ-AMP's, ϵ-DPN + , and ϵ-FAD, and some of their physicochemical and biological properties were …
Number of citations: 37 www.sciencedirect.com
DT Major, B Fischer - The Journal of Physical Chemistry A, 2003 - ACS Publications
N1,N 6 -ethenoadenine (N1,N 6 -εA) and N3,N 4 -ethenocytosine (N3,N 4 -εC) nucleos(t)ides are widely used fluorescent biochemical probes. Interestingly, the fluorescence of these …
Number of citations: 14 pubs.acs.org
E Speina, AM Kierzek, B Tudek - Mutation Research/Fundamental and …, 2003 - Elsevier
1,N 6 -Ethenoadenine (εA) is an exocyclic DNA adduct introduced to DNA by vinyl chloride and related compounds as well as in the consequence of oxidative stress and lipid …
Number of citations: 26 www.sciencedirect.com
F El Ghissassi, A Barbin, J Nair… - Chemical research in …, 1995 - ACS Publications
Lipid peroxidation (LPO) products are known to interact with DNA, yielding several types of adduct with nucleobases. In this study, we demonstrate the formation of two ethenobase …
Number of citations: 285 pubs.acs.org
KL Rioux, S Delaney - Chemical Research in Toxicology, 2020 - ACS Publications
Genomic DNA is chemically reactive and therefore susceptible to damage by many exogenous and endogenous sources. Lesions produced from these damaging events can have …
Number of citations: 8 pubs.acs.org
PD Sattsangi, JR Barrio… - Journal of the American …, 1980 - ACS Publications
It has been shown that the reaction of chloroacetaldehyde with adenosine at pH 4.5 and 37 C that produces the fluo-rescent (-adenosine species will not develop interfering …
Number of citations: 53 pubs.acs.org
AK Basu, ML Wood, LJ Niedernhofer, LA Ramos… - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received August 24, 1993® abstract: The mutagenic and genotoxic properties of l,./V6-ethenoadenine (eAde), 3, iV4-ethenocytosine (eCyt), and 4-amino-5-(…
Number of citations: 245 pubs.acs.org
B Rydberg, MK Dosanjh… - Proceedings of the …, 1991 - National Acad Sciences
A human DNA binding protein has been characterized from cell-free extracts of liver, placenta, and cultured cells. This protein, apparent molecular mass approximately 35 kDa, to our …
Number of citations: 45 www.pnas.org

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